Naphthalen-2-yl hexanoate
Overview
Description
Naphthalen-2-yl hexanoate is an organic compound that belongs to the ester class of chemicals. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and hexanoic acid, a saturated fatty acid. This compound is characterized by the presence of a naphthalene ring bonded to a hexanoate group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalen-2-ol with hexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Naphthalen-2-yl hexanol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Naphthalen-2-yl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections and inflammatory conditions.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of naphthalen-2-yl hexanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Naphthalen-2-yl hexanoate can be compared with other similar compounds, such as:
Naphthalen-2-yl acetate: This compound has a shorter alkyl chain compared to this compound, which may affect its solubility and reactivity.
Naphthalen-2-yl butanoate:
Naphthalen-2-yl propanoate: With an even shorter three-carbon chain, this compound exhibits distinct chemical behavior and uses.
This compound stands out due to its longer alkyl chain, which can influence its hydrophobicity, stability, and interaction with biological systems.
Properties
IUPAC Name |
naphthalen-2-yl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h5-8,10-12H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDRPSPCMLAZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400764 | |
Record name | AG-G-82761 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71974-08-8 | |
Record name | AG-G-82761 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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